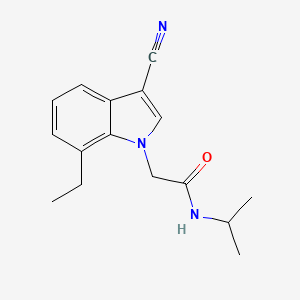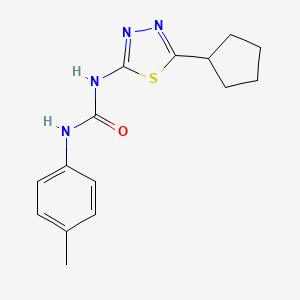
5-(5-methoxy-1,3-benzoxazol-2-yl)-2-methylaniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(5-methoxy-1,3-benzoxazol-2-yl)-2-methylaniline, also known as BISA, is a synthetic compound that has been widely used in scientific research due to its unique properties. BISA has been shown to have a variety of biochemical and physiological effects, making it a valuable tool in the study of biological systems.
作用機序
The mechanism of action of 5-(5-methoxy-1,3-benzoxazol-2-yl)-2-methylaniline involves the binding of the compound to proteins through the formation of hydrogen bonds and hydrophobic interactions. 5-(5-methoxy-1,3-benzoxazol-2-yl)-2-methylaniline is able to bind to proteins in a reversible manner, allowing for the detection of protein-ligand interactions.
Biochemical and Physiological Effects:
5-(5-methoxy-1,3-benzoxazol-2-yl)-2-methylaniline has been shown to have a variety of biochemical and physiological effects. The compound has been shown to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. 5-(5-methoxy-1,3-benzoxazol-2-yl)-2-methylaniline has also been shown to inhibit the activity of the enzyme tyrosinase, which is involved in the production of melanin.
実験室実験の利点と制限
One advantage of using 5-(5-methoxy-1,3-benzoxazol-2-yl)-2-methylaniline in lab experiments is its ability to bind to proteins in a reversible manner, allowing for the detection of protein-ligand interactions. 5-(5-methoxy-1,3-benzoxazol-2-yl)-2-methylaniline is also able to penetrate cell membranes, making it a valuable tool for studying intracellular processes. One limitation of using 5-(5-methoxy-1,3-benzoxazol-2-yl)-2-methylaniline is its relatively low yield in the synthesis process, which can make it expensive to use in large-scale experiments.
将来の方向性
There are several future directions for research involving 5-(5-methoxy-1,3-benzoxazol-2-yl)-2-methylaniline. One area of research could involve the development of new synthetic methods for the compound, with the goal of increasing the yield and reducing the cost of production. Another area of research could involve the use of 5-(5-methoxy-1,3-benzoxazol-2-yl)-2-methylaniline in the study of protein conformational changes and protein-protein interactions in living cells. Additionally, 5-(5-methoxy-1,3-benzoxazol-2-yl)-2-methylaniline could be used in the development of new enzyme inhibitors for the treatment of diseases such as Alzheimer's and Parkinson's.
合成法
The synthesis of 5-(5-methoxy-1,3-benzoxazol-2-yl)-2-methylaniline involves a multi-step process that begins with the reaction of 2-aminobenzoxazole with methyl iodide to form 2-methylbenzoxazole. This intermediate is then reacted with 5-methoxy-2-nitroaniline to form 5-(5-methoxy-1,3-benzoxazol-2-yl)-2-methylaniline. The overall yield of the synthesis is approximately 30%.
科学的研究の応用
5-(5-methoxy-1,3-benzoxazol-2-yl)-2-methylaniline has been widely used in scientific research as a fluorescent probe for the detection of protein-ligand interactions. 5-(5-methoxy-1,3-benzoxazol-2-yl)-2-methylaniline is able to bind to proteins in a reversible manner, making it a valuable tool for studying protein conformational changes and protein-protein interactions. 5-(5-methoxy-1,3-benzoxazol-2-yl)-2-methylaniline has also been used in the study of enzyme kinetics and as a substrate for enzyme assays.
特性
IUPAC Name |
5-(5-methoxy-1,3-benzoxazol-2-yl)-2-methylaniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O2/c1-9-3-4-10(7-12(9)16)15-17-13-8-11(18-2)5-6-14(13)19-15/h3-8H,16H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTIYMVGYLBXXLY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NC3=C(O2)C=CC(=C3)OC)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(5-Methoxy-1,3-benzoxazol-2-yl)-2-methylaniline | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[2-chloro-4-(hydroxymethyl)phenoxy]-N-(4-fluorophenyl)acetamide](/img/structure/B5878518.png)
![{4-[(2-methyl-5-phenyl-3-furoyl)amino]phenyl}acetic acid](/img/structure/B5878521.png)



![N-[4-(1H-benzimidazol-2-yl)phenyl]-3-(2-furyl)acrylamide](/img/structure/B5878540.png)




![N-[4-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]-3-methylbutanamide](/img/structure/B5878591.png)

![1-(6,7,9-trimethyl-2-phenyl-9H-imidazo[1,2-a]benzimidazol-3-yl)ethanone](/img/structure/B5878603.png)